molecular formula C11H16F3NO4 B13728595 methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate

methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate

Cat. No.: B13728595
M. Wt: 283.24 g/mol
InChI Key: PODICKYNRKSUJU-QUBYGPBYSA-N
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Description

Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate is a synthetic organic compound. It features a cyclopropane ring substituted with a trifluoromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3) under specific conditions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the amino group.

    Reduction: Reduction reactions may target the ester group or the trifluoromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate: Lacks the Boc protection on the amino group.

    Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylate: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the Boc-protected amino group makes methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate unique. The trifluoromethyl group can significantly influence the compound’s chemical reactivity and biological activity, while the Boc protection provides stability during synthetic transformations.

Properties

Molecular Formula

C11H16F3NO4

Molecular Weight

283.24 g/mol

IUPAC Name

methyl (1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(17)15-10(7(16)18-4)5-6(10)11(12,13)14/h6H,5H2,1-4H3,(H,15,17)/t6-,10+/m0/s1

InChI Key

PODICKYNRKSUJU-QUBYGPBYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@@H]1C(F)(F)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C(F)(F)F)C(=O)OC

Origin of Product

United States

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